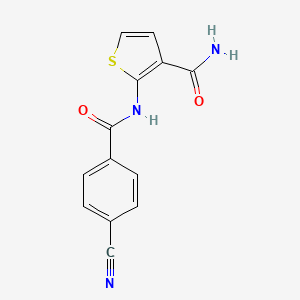
2-(4-Cyanobenzamido)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiophene derivatives often involves multi-step reactions starting from simple precursors. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate leads to the formation of a key intermediate, which can be further transformed into a variety of heterocyclic compounds, including those with thiophene, thiazole, and pyrazole rings . Another example is the synthesis of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, which was characterized by X-ray diffraction, indicating the versatility of thiophene derivatives in chemical synthesis .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography. For example, the structure of 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide was elucidated using single-crystal X-ray diffraction, which revealed a monoclinic system with specific cell parameters . Similarly, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide was determined, showing intra- and intermolecular hydrogen bonds .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions that lead to the formation of diverse products. The mechanistic pathways include regioselective attacks, cyclization, dipolar cyclization, dinucleophilic-bielectrophilic attack, and condensation reactions . These reactions are influenced by the functional groups present on the thiophene core and the reactivity of the intermediates formed during the synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. The presence of substituents such as cyano, carboxamide, and mercapto groups can significantly affect the compound's reactivity, solubility, and stability. For instance, the introduction of a cyano group can enhance the compound's ability to participate in nucleophilic addition reactions . The thermal and spectral properties of these compounds, as well as their solubility in various solvents, are important for their practical applications and are often characterized as part of the synthesis studies .
Biological Activities Analysis
Thiophene derivatives exhibit a wide range of biological activities, including antitumor, antiarrhythmic, serotonin antagonist, antianxiety, anti-rheumatic, and antimicrobial effects. The antitumor activities of some synthesized thiophene derivatives were evaluated against various human cancer cell lines, showing high inhibitory effects . Other studies reported significant antiarrhythmic, serotonin antagonist, and antianxiety activities, comparing favorably with known drugs such as procaine amide and diazepam . Additionally, the anti-rheumatic potential of certain thiophene derivatives and their metal complexes was demonstrated in vivo using a collagen-adjuvant arthritis model in rats .
Applications De Recherche Scientifique
Antimycobacterial Applications
- Development of Antimycobacterial Compounds : A study by Nallangi et al. (2014) focused on synthesizing derivatives of thiophene carboxamide for antimycobacterial activity. Among these, certain compounds exhibited significant activity against Mycobacterium tuberculosis.
Heterocyclic Synthesis
- Role in Heterocyclic Synthesis : A research article by Mohareb et al. (2004) described the synthesis of thiophenylhydrazonoacetates from 2-diazo thiophene carboxamides, leading to various heterocyclic compounds.
Conformational Analysis
- Conformational Preferences Study : Galan et al. (2013) examined the conformational preferences of thiophene-based arylamides, including N-methylthiophene-2-carboxamide, providing insights into their structural behavior and foldamer building blocks (Galan et al., 2013).
Synthesis and Characterization
- Synthetic Routes and Characterization : Talupur et al. (2021) conducted synthesis and docking studies of thiophene-2-carboxamides, contributing to the understanding of their structural and biological properties (Talupur et al., 2021).
Pharmacological Activities
- Pharmacological Properties : A study by Amr et al. (2010) synthesized novel thiophene derivatives, including 2-amino thiophene carboxamides, and evaluated their antiarrhythmic, serotonin antagonist, and antianxiety activities.
Photophysical Properties
- Photophysical Properties Analysis : The study of solvent effects on the absorption and fluorescence spectra of various carboxamides, including thiophene derivatives, by Patil et al. (2011), contributes to the understanding of their optical behavior.
Mécanisme D'action
Target of Action
The primary target of 2-(4-Cyanobenzamido)thiophene-3-carboxamide is acetylcholinesterase . Acetylcholinesterase is a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .
Biochemical Pathways
The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine in the synaptic cleft. The increased concentration of acetylcholine enhances cholinergic transmission, which can have various downstream effects depending on the specific neural pathways involved .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on its interaction with acetylcholinesterase and the subsequent increase in acetylcholine concentrations. This could potentially result in enhanced cholinergic transmission, leading to improved cognitive function in conditions like Alzheimer’s disease .
Propriétés
IUPAC Name |
2-[(4-cyanobenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c14-7-8-1-3-9(4-2-8)12(18)16-13-10(11(15)17)5-6-19-13/h1-6H,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXQMLJJSVBOPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

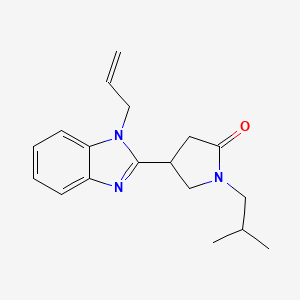
![Ethyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3017479.png)
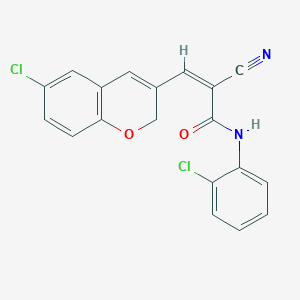


![2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B3017485.png)
![N-[(2S)-1-Hydroxybutan-2-yl]-N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B3017487.png)
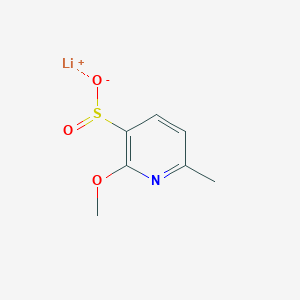
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B3017492.png)
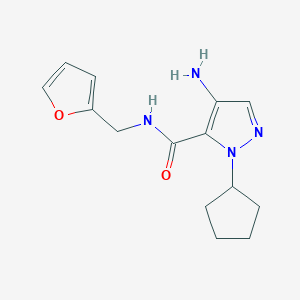
![2-[6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid](/img/structure/B3017494.png)
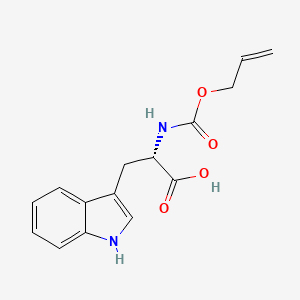
![N-[(2-aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3017497.png)
